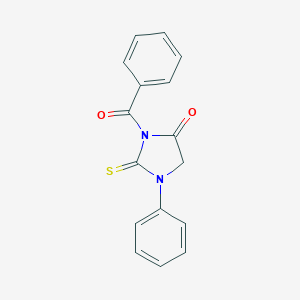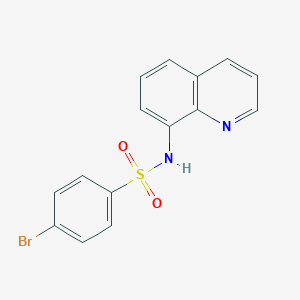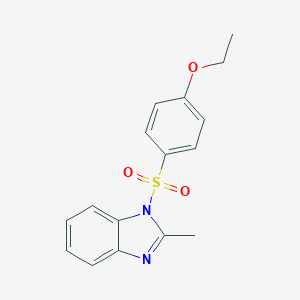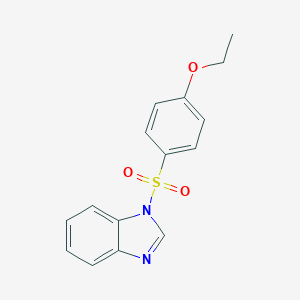![molecular formula C15H14N2O3S B246241 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole, also known as ESI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole involves its ability to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes. 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups to downstream targets, thereby inhibiting their activity.
Biochemical and Physiological Effects
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole inhibits the activity of several protein kinases, including JNK1, JNK2, and IKK. In vivo studies have shown that 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in lab experiments is its ability to selectively inhibit the activity of protein kinases. This makes it a valuable tool for studying the role of protein kinases in various cellular processes. However, one limitation of using 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in lab experiments is its potential toxicity. Careful consideration should be taken when using 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in experiments involving live cells or animals.
Direcciones Futuras
There are several future directions for the study of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole. One potential direction is the development of more selective inhibitors of protein kinases. Another direction is the investigation of the potential use of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the use of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Métodos De Síntesis
The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with imidazole in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has been shown to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an inhibitor of protein kinases, which are involved in various cellular processes.
Propiedades
Fórmula molecular |
C15H14N2O3S |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-(4-ethoxynaphthalen-1-yl)sulfonylimidazole |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-14-7-8-15(13-6-4-3-5-12(13)14)21(18,19)17-10-9-16-11-17/h3-11H,2H2,1H3 |
Clave InChI |
YRUDPGXGIZDMNP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3 |
SMILES canónico |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)


![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)



![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)